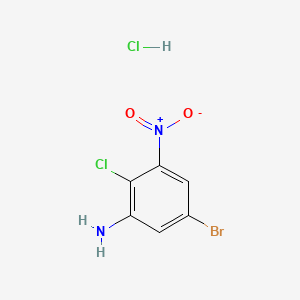
5-Bromo-2-chloro-3-nitroaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-chloro-3-nitroaniline hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine, chlorine, and nitro groups attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-nitroaniline hydrochloride typically involves multiple steps. One common method includes the nitration of 2-chloroaniline to introduce the nitro group, followed by bromination to add the bromine atom. The final step involves the formation of the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over the reaction parameters, leading to efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-chloro-3-nitroaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-Bromo-2-chloro-3-aminoaniline, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-chloro-3-nitroaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-chloro-3-nitroaniline hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and chlorine atoms can also participate in various chemical reactions, leading to the formation of different products that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-nitroaniline: Similar structure but lacks the chlorine atom.
5-Chloro-2-nitroaniline: Similar structure but lacks the bromine atom.
2-Chloro-4-nitroaniline: Similar structure but with different positions of the substituents.
Uniqueness
5-Bromo-2-chloro-3-nitroaniline hydrochloride is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of multiple halogen substituents on the chemical and biological properties of aromatic amines .
Eigenschaften
Molekularformel |
C6H5BrCl2N2O2 |
|---|---|
Molekulargewicht |
287.92 g/mol |
IUPAC-Name |
5-bromo-2-chloro-3-nitroaniline;hydrochloride |
InChI |
InChI=1S/C6H4BrClN2O2.ClH/c7-3-1-4(9)6(8)5(2-3)10(11)12;/h1-2H,9H2;1H |
InChI-Schlüssel |
NXWNUOPLOUTLOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1N)Cl)[N+](=O)[O-])Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















